REACTION_CXSMILES
|
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[CH3:9][C:10]1([CH3:23])[C:14]([CH3:15])=[CH:13][CH2:12][CH:11]1[C:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH:17]=1>CS(C)=O.C(OCC)C>[CH3:9][C:10]1([CH3:23])[C:14]([CH3:15])=[CH:13][CH2:12][CH:11]1[C:16]1[CH2:21][CH2:20][C:19]2([O:22][CH2:2]2)[CH2:18][CH:17]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(CC=C1C)C1=CCC(CC1)=O)C
|
Name
|
XIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
the reaction solution is poured onto ice (25 ml)
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with diethyl ether (50 ml each time)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
3.08 g of crude product are obtained
|
Type
|
CUSTOM
|
Details
|
which is then purified by flash chromatography (cyclohexane/EtOAc=20:1, Rf=0.22)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC=C1C)C1=CCC2(CO2)CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |